molecular formula C6H11BrS B572965 4-(Bromomethyl)-tetrahydro-2H-thiopyran CAS No. 1276056-87-1

4-(Bromomethyl)-tetrahydro-2H-thiopyran

Cat. No.: B572965
CAS No.: 1276056-87-1
M. Wt: 195.118
InChI Key: XQWJWYPCHQDWCG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-tetrahydro-2H-thiopyran is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The reactive bromomethyl group makes this compound a versatile building block for alkylation reactions, enabling researchers to introduce the tetrahydropyran moiety into more complex target molecules. This scaffold is of significant interest in the development of novel therapeutic agents, as saturated oxygen and sulfur-containing heterocycles are privileged structures in pharmaceuticals, contributing to favorable pharmacokinetic properties. In research settings, this intermediate has been utilized to synthesize compounds for screening against various biological targets. The thiopyran ring system, in particular, is a key structural feature explored in the design of molecules with potential antibacterial and antitumor activities . Researchers leverage this reagent to create diverse chemical libraries for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity of lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)thiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrS/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWJWYPCHQDWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284868
Record name 4-(Bromomethyl)tetrahydro-2H-thiopyran
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Molecular Weight

195.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-87-1
Record name 4-(Bromomethyl)tetrahydro-2H-thiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)tetrahydro-2H-thiopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromomethyl)-tetrahydro-2H-thiopyran: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Sulfur-Containing Heterocycle

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. The tetrahydrothiopyran (or thiane) ring system, a sulfur-containing analogue of the well-known tetrahydropyran ring, offers a unique combination of properties that make it an attractive motif in drug design. The substitution of oxygen with a larger, more polarizable, and potentially metabolically distinct sulfur atom can significantly influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability.

This guide focuses on a particularly useful, yet underexplored, derivative: 4-(Bromomethyl)-tetrahydro-2H-thiopyran . This compound serves as a valuable bifunctional building block, featuring a reactive bromomethyl group ripe for nucleophilic substitution and a cyclic thioether that can be further manipulated, for instance, through oxidation to the corresponding sulfoxide or sulfone. Its structural similarity to the more commercially available 4-(bromomethyl)tetrahydro-2H-pyran suggests a parallel utility in synthetic campaigns aimed at exploring new chemical space. This document will provide a comprehensive overview of its structure, proposed synthesis, anticipated reactivity, and potential applications, particularly for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. While experimental data for this specific compound is not widely published, its properties can be inferred from its structure and comparison with analogous compounds.

PropertyValueSource/Comment
IUPAC Name 4-(Bromomethyl)thianeIUPAC Nomenclature
Synonyms 4-(Bromomethyl)tetrahydro-2H-thiopyran, (Thian-4-yl)methyl bromide
Molecular Formula C₆H₁₁BrS
Molecular Weight 195.12 g/mol Calculated
CAS Number Not assignedAs of late 2025
Appearance Expected to be a liquidInferred from pyran analogue[1]
Boiling Point Not determinedExpected to be higher than pyran analogue (86 °C/20 mmHg)[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General property of similar structures

Proposed Synthesis: A Logical Extension of a Proven Method

A robust and scalable synthesis for 4-(bromomethyl)tetrahydro-2H-pyran from its corresponding alcohol is well-documented.[2] This established protocol, employing a phosphine-mediated halogenation, can be logically and confidently extended to the synthesis of the target thiopyran derivative. The proposed starting material, (tetrahydro-2H-thiopyran-4-yl)methanol, is readily accessible through the reduction of tetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis_of_this compound reactant1 (Tetrahydro-2H-thiopyran-4-yl)methanol reaction reaction reactant1->reaction reactant1->reaction reactant2 N-Bromosuccinimide (NBS) reactant2->reaction reactant2->reaction reactant3 Triphenylphosphine (PPh3) reactant3->reaction reactant3->reaction product1 This compound product2 Succinimide product3 Triphenylphosphine oxide reaction->product1 DCM, 0 °C to RT reaction->product1 reaction->product2 DCM, 0 °C to RT reaction->product2 reaction->product3 DCM, 0 °C to RT reaction->product3

Caption: Proposed synthesis of this compound.

Materials:

  • (Tetrahydro-2H-thiopyran-4-yl)methanol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexanes) for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (tetrahydro-2H-thiopyran-4-yl)methanol (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triphenylphosphine (1.1 eq) to the stirred solution, followed by the portion-wise addition of N-bromosuccinimide (1.1 eq). Causality Note: Portion-wise addition of NBS is crucial to control the exothermicity of the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash with water and then with brine. Trustworthiness Note: The washing steps are essential to remove water-soluble byproducts like succinimide and any remaining salts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel flash column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 2-10%), to afford the pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in its dual reactivity. The primary alkyl bromide is a potent electrophile, while the thioether is a nucleophilic center that can also be oxidized.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond is highly susceptible to attack by a wide range of nucleophiles, making this compound an excellent reagent for introducing the tetrahydrothiopyran-4-ylmethyl moiety into various molecular scaffolds.

Potential Transformations:

Reactivity_of_this compound cluster_substitution Nucleophilic Substitution (SN2) cluster_oxidation Thioether Oxidation start 4-(Bromomethyl)- tetrahydro-2H-thiopyran product_ether Ether (R-O-) start->product_ether + R-OH / Base product_amine Amine (R₂N-) start->product_amine + R₂NH product_ester Ester (RCOO-) start->product_ester + RCOOH / Base product_azide Azide (N₃-) start->product_azide + NaN₃ product_sulfoxide Sulfoxide start->product_sulfoxide m-CPBA (1 eq.) product_sulfone Sulfone product_sulfoxide->product_sulfone m-CPBA (>2 eq.)

Caption: Key reaction pathways for this compound.

  • Ether and Thioether Synthesis: Reaction with alcohols (R-OH) or thiols (R-SH) under basic conditions (e.g., NaH, K₂CO₃) will yield the corresponding ethers and thioethers.

  • Amine Alkylation: Primary or secondary amines can be alkylated to introduce the thiane moiety, a common strategy in the synthesis of bioactive molecules.

  • Esterification: Carboxylate salts will displace the bromide to form esters.

  • Carbon-Carbon Bond Formation: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new C-C bonds.

Oxidation of the Thioether

The sulfur atom can be selectively oxidized to the sulfoxide or sulfone. These transformations can be valuable for modulating the polarity, solubility, and hydrogen bond accepting capacity of a molecule.[3]

  • Sulfoxide Formation: Controlled oxidation with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate will yield the corresponding sulfoxide.

  • Sulfone Formation: Using an excess of a strong oxidizing agent (e.g., >2 equivalents of m-CPBA or H₂O₂ with a catalyst) will lead to the formation of the 4-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide.[3]

Applications in Drug Discovery and Development

The tetrahydropyran ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving pharmacokinetic properties.[4] Its sulfur-containing counterpart, the tetrahydrothiopyran ring, is also gaining recognition as a valuable bioisostere.[5]

  • Scaffold Hopping and Bioisosterism: this compound allows for the direct replacement of the more common tetrahydropyran or cyclohexane rings in known bioactive compounds. This "scaffold hopping" can lead to new intellectual property and potentially improved drug-like properties.

  • Modulation of Physicochemical Properties: The thioether provides a handle for increasing polarity through oxidation to the sulfoxide or sulfone, which can be used to fine-tune a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Introduction of a Hydrogen Bond Acceptor: The sulfur atom, and more so the sulfoxide and sulfone moieties, can act as hydrogen bond acceptors, potentially forming new, beneficial interactions with biological targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably predicted based on its structural alerts and data from its close analogues, 4-(bromomethyl)tetrahydro-2H-pyran and its 1,1-dioxide derivative.[3] This compound should be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Classification (Predicted):

Pictogram(s)Signal WordHazard Statement(s)


Danger H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It may be moisture and heat sensitive.[1] Storage under an inert atmosphere is recommended.

Conclusion

This compound is a promising, albeit underutilized, synthetic intermediate with significant potential for application in medicinal chemistry and materials science. Its straightforward proposed synthesis, coupled with the versatile reactivity of both the bromomethyl group and the thioether moiety, makes it a valuable tool for introducing the thiane scaffold into a diverse range of molecules. As researchers continue to explore novel chemical space, the strategic use of such bifunctional building blocks will be paramount in the efficient discovery and development of next-generation therapeutics. Further experimental validation of its properties and reactivity is warranted and will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66469853, 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Retrieved from [Link].

  • Google Patents (2014). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Pharmaffiliates (2024). 4-(Bromomethyl)tetrahydro-2H-pyran (BSC). Retrieved from [Link].

  • Google Patents (2008). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
  • ResearchGate (2021). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. Retrieved from [Link].

  • ResearchGate (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link].

Sources

An In-depth Technical Guide to 4-(Bromomethyl)-tetrahydro-2H-thiopyran: A Versatile Heterocyclic Synthon

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-tetrahydro-2H-thiopyran, also known as 4-(bromomethyl)thiane. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential applications of this valuable, yet specialized, heterocyclic building block. While this compound is typically synthesized as a reactive intermediate for immediate use and does not have a widely cataloged CAS number, we will reference its structurally verified sulfone derivative, this compound 1,1-dioxide (CAS No. 1423029-10-0), for contextual grounding.[1][2]

Core Compound Profile: Physicochemical & Safety Data

This compound is a saturated six-membered heterocycle containing a sulfur atom, functionalized with a reactive bromomethyl group at the 4-position. This structure makes it an excellent electrophilic building block for introducing the tetrahydrothiopyran-4-ylmethyl moiety into a target molecule. Its properties are analogous to its more common oxygen-containing counterpart, 4-(bromomethyl)-tetrahydro-2H-pyran (CAS No. 125552-89-8).[3]

Table 1: Physicochemical Properties
PropertyValueSource / Method
CAS Number Not AvailableInferred; (Sulfone derivative is 1423029-10-0)[1]
Molecular Formula C₆H₁₁BrSCalculated
Molecular Weight 195.12 g/mol Calculated
Appearance Colorless to pale yellow liquid (Predicted)By analogy to pyran derivative[3]
Boiling Point Higher than 86 °C / 20 mmHgEstimated by analogy to pyran derivative[3]
IUPAC Name 4-(Bromomethyl)thianeIUPAC Nomenclature
Synonyms This compound-
Safety & Handling

As a primary alkyl bromide, this compound should be handled with care in a well-ventilated chemical fume hood. It is expected to be a skin and eye irritant and a lachrymator. The related sulfone is classified as causing severe skin burns and eye damage (H314) and being harmful if swallowed (H302).[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. Due to its reactivity, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable method for synthesizing this compound is via the bromination of its corresponding alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol. The Appel reaction, utilizing triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS), is a standard and high-yielding procedure for this type of transformation.

Experimental Protocol: Bromination via Appel Reaction
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).

  • Reagent Addition: Add triphenylphosphine (1.2 equivalents) to the solvent. Cool the resulting solution to 0 °C in an ice bath.

  • Bromine Source: Slowly add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triphenylphosphine oxide precursor) is typically observed.

  • Alcohol Addition: Prepare a solution of (tetrahydro-2H-thiopyran-4-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil contains the desired product and triphenylphosphine oxide.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Mechanistic Insight

The choice of the Appel reaction is deliberate. It proceeds under mild, neutral conditions, which is crucial for preventing side reactions that might occur with acidic reagents (like HBr) on the sulfide moiety. The mechanism involves the initial formation of a phosphonium bromide salt from PPh₃ and NBS. The alcohol then acts as a nucleophile, attacking the phosphonium center and displacing a bromide ion. In the final step, this bromide ion performs an Sɴ2 attack on the carbon bearing the activated oxygen, leading to the desired alkyl bromide and the highly stable triphenylphosphine oxide byproduct.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process cluster_products Products Alcohol (Tetrahydro-2H-thiopyran-4-yl)methanol Reaction Appel Reaction (DCM, 0°C to RT) Alcohol->Reaction PPh3 PPh₃ PPh3->Reaction NBS NBS NBS->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Crude Mixture Product This compound Purification->Product Purified Byproduct Triphenylphosphine Oxide Purification->Byproduct Separated

Caption: Workflow for the synthesis of this compound.

Core Reactivity: The Sɴ2 Electrophile

The primary utility of this compound stems from its nature as a potent Sɴ2 electrophile. The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it highly susceptible to attack by a wide range of nucleophiles.

Key features of its reactivity include:

  • Primary Halide: As a primary alkyl halide, it reacts readily via the Sɴ2 mechanism with minimal steric hindrance.[4]

  • Good Leaving Group: The bromide ion is an excellent leaving group, facilitating rapid displacement.

  • Versatility: This reactivity allows for the facile formation of C-N, C-O, C-S, and C-C bonds, making it a versatile tool for introducing the tetrahydrothiopyran scaffold.

This predictable reactivity is the cornerstone of its application in drug discovery, where it can be used to couple the sulfur-containing heterocycle to amines, phenols, thiols, or carbanions present in other fragments of a larger drug molecule.

Reactivity_Diagram Reactants This compound Nucleophile (Nu⁻) TransitionState Transition State [Nu···CH₂-Ring···Br]⁻ Reactants:r2->TransitionState Sɴ2 Attack Products Ring-CH₂-Nu Bromide (Br⁻) TransitionState->Products:p1 Bond Formation & Leaving Group Departure

Caption: General Sɴ2 reaction pathway for this compound.

Applications in Medicinal Chemistry and Drug Development

Saturated heterocyclic rings are privileged scaffolds in modern drug design. The tetrahydrothiopyran ring, as a bioisostere of cyclohexane or tetrahydropyran, offers a unique combination of properties.[5] Replacing a methylene group with sulfur increases polarity and can introduce a potential hydrogen bond acceptor site without adding significant steric bulk.

The utility of this compound is as a key intermediate for synthesizing more complex molecules with potential therapeutic applications, including:

  • Antibacterials: The tetrahydrothiopyran motif is found in novel oxazolidinone antibacterial agents, where it serves to modulate pharmacokinetic properties and target engagement.[5]

  • Antiparasitic Agents: Derivatives of 2,6-diaryl-tetrahydro-thiopyran-4-ones have been investigated for their activity against kinetoplastid parasites, which cause diseases like Chagas' disease and leishmaniasis.

  • Oncology and Neuroscience: The related tetrahydropyran scaffold is integral to therapeutics for cancer and neurological disorders.[5] The thiopyran analog provides a route to explore novel chemical space with potentially improved metabolic stability or target affinity.

By using this compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a lead compound by introducing this specific sulfur-containing ring system.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66469853, 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. Available: [Link]

  • ResearchGate (2003). Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. Chemistry of Heterocyclic Compounds. Available: [Link]

  • Autechaux, A. (n.d.). Exploring 4-Bromomethyl-2-Cyanobiphenyl: A Key Intermediate in Pharmaceutical Synthesis. Available: [Link]

  • Google Patents (n.d.). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
  • ResearchGate (n.d.). ChemInform Abstract: Synthesis of 4-Bromomethyl-1,3-dioxolane. Available: [Link]

  • Michigan State University Department of Chemistry (n.d.). Alkyl Halide Reactivity. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175506349, (4-Bromophenyl) thietane-3-carboxylate. Available: [Link]

  • Organic Syntheses (n.d.). 3-thenyl bromide. Org. Synth. 1951, 31, 93. Available: [Link]

  • Cheméo (n.d.). Chemical Properties of Pentane, 3-(bromomethyl)- (CAS 3814-34-4). Available: [Link]

  • PubMed (2009). A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Chirality, 21(1), 176-82. Available: [Link]

  • Loiseau, F. et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(11), 3328. Available: [Link]

Sources

An In-depth Technical Guide to the Spectral Characteristics of 4-(Bromomethyl)-tetrahydro-2H-thiopyran

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the heterocyclic compound 4-(Bromomethyl)-tetrahydro-2H-thiopyran . Designed for professionals in research and drug development, this document moves beyond a simple recitation of data, offering in-depth analysis and interpretation rooted in the principles of spectroscopic science. The causality behind spectral features is explained to provide a practical and insightful understanding of this molecule's structural and electronic properties.

Introduction: The Significance of Substituted Thianes

Thiane, a six-membered saturated heterocycle containing a sulfur atom, and its derivatives are significant scaffolds in medicinal chemistry and materials science. The introduction of various substituents onto the thiane ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, conformational preferences, and ability to interact with biological targets. The subject of this guide, this compound, is a versatile synthetic intermediate. The bromomethyl group serves as a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups, thereby making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

A robust understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide will provide a detailed, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on the well-established principles of spectroscopy and data from analogous compounds.

Synthesis and Purity Considerations

The synthesis of this compound can be envisioned as a two-step process starting from a suitable 4-substituted tetrahydrothiopyran derivative. A plausible and efficient route involves the reduction of a carboxylic acid or its ester at the 4-position to the corresponding primary alcohol, followed by bromination.

Proposed Synthetic Pathway

Synthetic_Pathway Tetrahydro-2H-thiopyran-4-carboxylic_acid Tetrahydro-2H-thiopyran- 4-carboxylic acid Intermediate_Alcohol (Tetrahydro-2H-thiopyran-4-yl)methanol Tetrahydro-2H-thiopyran-4-carboxylic_acid->Intermediate_Alcohol Reduction Final_Product 4-(Bromomethyl)-tetrahydro- 2H-thiopyran Intermediate_Alcohol->Final_Product Bromination Reagent1 LiAlH₄, THF Reagent2 PBr₃ or CBr₄/PPh₃

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol

Step-by-Step Methodology:

  • A solution of ethyl tetrahydro-2H-thiopyran-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (tetrahydro-2H-thiopyran-4-yl)methanol, which can be purified further by distillation or chromatography if necessary.

Experimental Protocol: Synthesis of this compound

The conversion of the synthesized alcohol to the target alkyl bromide can be achieved using various standard brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction. The following protocol is adapted from a similar transformation.[2]

Step-by-Step Methodology (using PBr₃):

  • To a solution of (tetrahydro-2H-thiopyran-4-yl)methanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, phosphorus tribromide (0.4 equivalents) is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is then carefully quenched by pouring it onto ice-water.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or silica gel chromatography to afford pure this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity within a molecule. For this compound, we can predict the chemical shifts and splitting patterns based on the structure and data from analogous compounds like thiane.[3][4]

Predicted ¹H NMR Spectrum
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
H-2, H-6 (axial & equatorial)2.5 - 2.8MultipletProtons alpha to the sulfur atom are deshielded and will appear as a complex multiplet.
H-3, H-5 (axial & equatorial)1.6 - 1.9MultipletMethylene protons on the ring, will show complex splitting due to coupling with neighboring protons.
H-4 (methine)1.9 - 2.2MultipletThe methine proton at the 4-position will be a complex multiplet due to coupling with the adjacent methylene protons and the bromomethyl protons.
-CH₂Br (bromomethyl)3.3 - 3.5Doublet~6-7These protons are attached to a carbon bearing an electronegative bromine atom, causing a downfield shift. They will be split into a doublet by the adjacent methine proton (H-4).
Rationale for Predicted Chemical Shifts and Splitting
  • Protons Alpha to Sulfur (H-2, H-6): The protons on the carbons adjacent to the sulfur atom (C-2 and C-6) are expected to be the most deshielded of the ring protons due to the electronegativity of sulfur. In the parent thiane, these protons appear around 2.57 ppm.[4] The chair conformation of the thiane ring will lead to distinct axial and equatorial protons, which will have different chemical shifts and coupling constants, resulting in a complex multiplet.

  • Ring Methylene Protons (H-3, H-5): These protons are further from the heteroatom and are expected to resonate at a more upfield region, typical for cyclic alkanes. Their signals will also be complex multiplets due to geminal and vicinal coupling with neighboring protons.

  • Methine Proton (H-4): The proton at the point of substitution will be coupled to the four protons on the adjacent C-3 and C-5 carbons, as well as the two protons of the bromomethyl group, leading to a highly complex multiplet.

  • Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are diastereotopic and will be significantly deshielded by the electronegative bromine atom. They are expected to appear as a doublet due to coupling with the single methine proton at the 4-position.

H-NMR_Structure Key Proton Environments cluster_ring Tetrahydro-2H-thiopyran Ring C2_H H-2, H-6 (α to S) C3_H H-3, H-5 C2_H->C3_H vicinal coupling C4_H H-4 (methine) C3_H->C4_H vicinal coupling CH2Br_H -CH₂Br (deshielded) C4_H->CH2Br_H vicinal coupling

Caption: Key proton environments and their coupling relationships in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the parent ring, some carbons are chemically equivalent.

Predicted ¹³C NMR Spectrum
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-2, C-628 - 32Carbons alpha to the sulfur atom.
C-3, C-525 - 29Methylene carbons in the ring.
C-438 - 42Methine carbon bearing the bromomethyl group.
-CH₂Br35 - 40Carbon attached to the electronegative bromine atom.
Rationale for Predicted Chemical Shifts
  • Alpha Carbons (C-2, C-6): In thiane, the alpha carbons appear around 29 ppm. A similar chemical shift is expected here.

  • Beta and Gamma Carbons (C-3, C-5, C-4): The chemical shifts of the other ring carbons will be influenced by their distance from the sulfur atom and the substituent. The C-4 carbon, being a substituted methine, will have a distinct chemical shift.

  • Bromomethyl Carbon (-CH₂Br): The carbon atom directly bonded to the bromine will be significantly deshielded, and its chemical shift will be in the typical range for a carbon in an alkyl bromide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2950 - 2850C-H (alkane) stretchingStrong
1470 - 1430C-H bending (scissoring)Medium
1300 - 1150-CH₂- waggingMedium
650 - 550C-Br stretchingMedium to Strong
~700C-S stretchingWeak to Medium
Interpretation of Key IR Bands
  • C-H Vibrations: The strong absorptions in the 2850-2950 cm⁻¹ region are characteristic of C-H stretching vibrations in the saturated hydrocarbon framework of the thiane ring and the methyl group.

  • C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is expected to appear in the fingerprint region, typically between 550 and 650 cm⁻¹.[5]

  • C-S Stretch: The C-S stretching vibration is generally weak and appears in the fingerprint region, which can sometimes be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in structure elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrum
m/z Value Proposed Fragment Ion Significance
194/196[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
115[M - Br]⁺Loss of a bromine radical, a common fragmentation for alkyl bromides. This would likely be a prominent peak.
97[C₅H₉S]⁺Loss of the bromomethyl group.
87[Thiane - H]⁺Fragmentation of the ring.
Fragmentation Pathway Analysis

The presence of bromine is a key diagnostic feature in the mass spectrum. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity.

A primary fragmentation pathway will be the cleavage of the C-Br bond, which is the weakest bond in the molecule, leading to the loss of a bromine radical and the formation of a stable carbocation at m/z 115. Further fragmentation of the thiane ring would lead to smaller fragment ions.

MS_Fragmentation Major Fragmentation Pathways M [M]⁺˙ (m/z 194/196) M-Br [M - Br]⁺ (m/z 115) M->M-Br - Br• M-CH2Br [M - CH₂Br]⁺ (m/z 97) M->M-CH2Br - •CH₂Br Thiane-H [C₅H₉S]⁺ (m/z 87) M-Br->Thiane-H - C₂H₄

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have elucidated the expected spectral features, providing a robust framework for the identification and characterization of this important synthetic intermediate. The detailed protocols for its synthesis further enhance the practical utility of this guide for researchers in organic synthesis and drug development. The interpretations and predictions herein should serve as a valuable reference for any scientist working with this or structurally related molecules.

References

  • PubChem. Thiane - Compound Summary. [Link]

  • PubChem. (Oxan-4-yl)methanol - Compound Summary. [Link]

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  • Google Patents.
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  • Chemistry LibreTexts. High Resolution Proton NMR Spectra. [Link]

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  • The University of Ottawa NMR Facility Blog. The Extremely Complicated 1H NMR Spectrum of Ethane. [Link]

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  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Google Patents. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • MDPI. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0060292). [Link]

  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 4-(Bromomethyl)-tetrahydro-2H-thiopyran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed technical guide for performing nucleophilic substitution reactions with 4-(bromomethyl)-tetrahydro-2H-thiopyran. The protocols and insights are designed for professionals in organic synthesis, medicinal chemistry, and drug development who are looking to incorporate the tetrahydro-2H-thiopyran-4-ylmethyl moiety into their target molecules. This versatile building block is of growing interest due to the prevalence of saturated heterocycles in modern pharmaceuticals.

Introduction: The Strategic Value of the Tetrahydrothiopyran Moiety

Saturated heterocyclic scaffolds are cornerstones of modern drug discovery, offering access to three-dimensional chemical space that often leads to improved physicochemical properties and novel biological activities. The tetrahydro-2H-thiopyran ring, in particular, serves as a valuable bioisostere for cyclohexane and tetrahydropyran rings, with the sulfur atom potentially influencing metabolic stability, lipophilicity, and receptor-binding interactions. This compound is a key electrophilic building block designed for the facile introduction of this desirable scaffold onto a wide range of nucleophilic substrates.

As a primary alkyl bromide, this compound is an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] This pathway is characterized by a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][3] This mechanism is highly reliable and stereospecific, proceeding with an inversion of configuration if a chiral center were present at the electrophilic carbon.[3][4]

The reactivity of this reagent is primarily dictated by the unhindered nature of the primary carbon bearing the bromine atom, making it highly susceptible to attack by a variety of nucleophiles.[1] The tetrahydrothiopyran ring itself is generally stable under common SN2 reaction conditions, though care should be taken to avoid strongly basic conditions at elevated temperatures which could potentially lead to ring-opening or other side reactions.

Core Principles and Mechanistic Considerations

The success of a nucleophilic substitution reaction with this compound hinges on a solid understanding of the SN2 mechanism and the factors that govern its rate and efficiency.

The SN2 Pathway: A Concerted Dance

The SN2 reaction is a bimolecular process, meaning its rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3] The reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[1] This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[1]

Caption: General SN2 mechanism for this compound.

Key Factors for Successful Alkylation
  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles (e.g., thiolates, phenoxides, alkoxides) are generally more potent than their neutral counterparts (e.g., thiols, phenols, alcohols).[5]

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions.[6] They solvate the cation of the nucleophilic salt, leaving the anionic nucleophile relatively "naked" and highly reactive. Protic solvents (e.g., water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Base Selection: When using neutral nucleophiles like phenols or thiols, a non-nucleophilic base is required to deprotonate them in situ. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base should be tailored to the acidity of the nucleophile.

  • Temperature Control: SN2 reactions are often favored at room temperature or with gentle heating. Higher temperatures can promote the competing E2 elimination reaction, although this is less of a concern with primary alkyl halides like our substrate.

  • Leaving Group Ability: Bromide is an excellent leaving group, making this compound a highly reactive electrophile. The order of leaving group ability for halogens is I > Br > Cl > F.[7]

Experimental Protocols

The following protocols are representative examples for the nucleophilic substitution of this compound with various classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

Synthesis of the Starting Material: this compound

A plausible synthetic route to the title compound would be analogous to its tetrahydropyran counterpart, starting from the commercially available tetrahydro-2H-thiopyran-4-carbaldehyde.

Synthesis_Workflow cluster_0 Synthesis of this compound start Tetrahydro-2H-thiopyran-4-carbaldehyde step1 Reduction (e.g., NaBH₄, MeOH) start->step1 intermediate (Tetrahydro-2H-thiopyran-4-yl)methanol step1->intermediate step2 Bromination (e.g., PBr₃ or CBr₄/PPh₃) intermediate->step2 product This compound step2->product

Caption: Plausible synthetic workflow for the starting material.

General Protocol for N-Alkylation of Amines

This protocol describes the reaction with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile or DMF

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask, add the amine, potassium carbonate, and the chosen solvent.

  • Stir the mixture under an inert atmosphere at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Using a slight excess of the amine helps to drive the reaction to completion.

  • Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, preventing the formation of the amine hydrobromide salt which is not nucleophilic.

  • Acetonitrile and DMF are excellent polar aprotic solvents for this SN2 reaction.

General Protocol for O-Alkylation of Phenols

This protocol outlines the Williamson ether synthesis with a phenolic substrate.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • DMF

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the phenol in DMF.

  • Add the base (Cs₂CO₃ or K₂CO₃) and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality Behind Choices:

  • Cesium carbonate is often more effective than potassium carbonate for phenol alkylation due to the increased solubility of the cesium phenoxide in organic solvents.

  • DMF is a good solvent for this reaction as it readily dissolves both the phenoxide salt and the alkyl bromide.[8]

General Protocol for S-Alkylation of Thiols

This protocol details the reaction with a thiol to form a thioether.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • THF or DMF

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Using K₂CO₃: Dissolve the thiol in DMF, add K₂CO₃, and stir for 20 minutes at room temperature.

  • Using NaH: To a suspension of NaH in THF at 0 °C, add a solution of the thiol in THF dropwise. Stir for 30 minutes at 0 °C.

  • Add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water (especially if NaH was used).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Choices:

  • Thiols are generally more acidic than alcohols and phenols, so a milder base like K₂CO₃ is often sufficient.[5] For less acidic thiols or for faster reaction rates, a stronger base like NaH can be used.

  • THF is a suitable solvent when using NaH, while DMF is a good choice for K₂CO₃.

Data Presentation: Representative Reaction Conditions

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Typical Reaction Time (h)
Nitrogen AnilineK₂CO₃Acetonitrile604-8
PiperidineK₂CO₃DMFRT2-4
Oxygen PhenolCs₂CO₃DMF506-12
4-Methoxybenzyl alcoholNaHTHFRT3-6
Sulfur ThiophenolK₂CO₃DMFRT1-3
EthanethiolNaHTHF0 to RT1-2

Note: Reaction times are approximate and should be determined by monitoring the reaction progress.

Potential Side Reactions and Troubleshooting

  • Elimination (E2): While less likely for a primary alkyl bromide, the use of bulky, strong bases at high temperatures can favor elimination over substitution. If elimination byproducts are observed, consider using a less hindered base or lowering the reaction temperature.

  • Over-alkylation of Amines: Primary and secondary amines can undergo multiple alkylations.[9] To favor mono-alkylation, use a larger excess of the amine or add the alkylating agent slowly to a solution of the amine.

  • Reactivity of the Ring Sulfur: While generally stable, the sulfur atom in the tetrahydrothiopyran ring is a potential nucleophile. Under certain conditions, particularly with very strong electrophiles or in the presence of Lewis acids, reactions at the sulfur are possible, though unlikely in the context of these SN2 protocols. If unexpected byproducts are observed, a thorough characterization is necessary to rule out reactions involving the ring sulfur.

Conclusion

This compound is a valuable and versatile building block for the introduction of the tetrahydrothiopyran moiety into a wide range of molecules. Its high reactivity as a primary alkyl bromide in SN2 reactions allows for straightforward and predictable alkylation of nitrogen, oxygen, and sulfur nucleophiles. By understanding the core principles of the SN2 mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent to advance their synthetic and drug discovery programs.

References

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

  • Masson, S., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, In Press.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Nasir, N. M., Ermanis, K., & Clarke, P. A. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(21), 3323–3336.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Chad's Prep. (n.d.). Introduction to SN2 Reactions. Retrieved from [Link]

  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Retrieved from [Link]

  • Kazemi, S., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
  • Cazorla, C., Pfordt, É., Duclos, M., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482-2488.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

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Application Notes and Protocols for the O-alkylation of Phenols with "4-(Bromomethyl)-tetrahydro-2H-thiopyran"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of the Tetrahydro-2H-thiopyran Moiety into Phenolic Scaffolds

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. The O-alkylation of phenols is a fundamental transformation that allows for the introduction of diverse molecular fragments, thereby modulating properties such as potency, selectivity, and pharmacokinetics. This guide focuses on the application of a unique alkylating agent, "4-(Bromomethyl)-tetrahydro-2H-thiopyran," for the derivatization of phenolic compounds.

The tetrahydro-2H-thiopyran scaffold is a sulfur-containing heterocycle of significant interest in medicinal chemistry. Its incorporation into drug candidates has been associated with a range of beneficial biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within biological targets, potentially leading to enhanced binding affinity and a unique pharmacological signature compared to its oxygen-containing counterpart, tetrahydropyran. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful O-alkylation of phenols using this compound, based on the principles of the Williamson ether synthesis.

Reaction Mechanism and Theoretical Framework

The O-alkylation of phenols with this compound proceeds via the well-established Williamson ether synthesis, a classic S(N)2 reaction.[2] The reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the tetrahydro-2H-thiopyran ring, displacing the bromide leaving group to form the desired aryl ether.

Several factors can influence the efficiency and selectivity of this reaction, including the choice of base, solvent, and reaction temperature. A critical consideration is the potential for competing side reactions, primarily C-alkylation, where the phenoxide attacks the alkyl halide with its aromatic ring instead of the oxygen atom.[3] The regioselectivity between O- and C-alkylation is significantly influenced by the reaction conditions, particularly the choice of solvent.[4] Another potential side reaction is elimination, although this is less likely with a primary alkyl halide like this compound.[2]

Synthesis of the Alkylating Agent: this compound

A reliable supply of the alkylating agent is paramount. While commercially available from some suppliers, its synthesis from readily available starting materials is often necessary. A common and effective route involves a two-step process starting from tetrahydro-4H-thiopyran-4-one.

Step 1: Reduction to 4-(Hydroxymethyl)-tetrahydro-2H-thiopyran

The ketone functionality of tetrahydro-4H-thiopyran-4-one can be readily reduced to the corresponding alcohol using a variety of reducing agents. Sodium borohydride (NaBH(_4)) in an alcoholic solvent such as methanol or ethanol is a mild and effective choice for this transformation.

Step 2: Bromination of 4-(Hydroxymethyl)-tetrahydro-2H-thiopyran

The resulting primary alcohol is then converted to the desired bromomethyl derivative. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh(_3)) and a bromine source like carbon tetrabromide (CBr(_4)) or N-bromosuccinimide (NBS).

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is expected to be a skin and eye irritant and should be handled with care. Phenols and strong bases are corrosive and toxic.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 4-(Hydroxymethyl)-tetrahydro-2H-thiopyran

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) in methanol (10 mL per gram of ketone).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH(_4)) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)-tetrahydro-2H-thiopyran, which can often be used in the next step without further purification.

Part B: Bromination to this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)-tetrahydro-2H-thiopyran (1.0 eq) and triphenylphosphine (PPh(_3)) (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL per gram of alcohol).

  • Bromination: Cool the solution to 0 °C. Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO(_3)) solution and brine.

  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: O-Alkylation of a Generic Phenol
  • Reaction Setup: To a solution of the desired phenol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (10 mL per gram of phenol), add a base (e.g., potassium carbonate (K(_2)CO(_3), 2.0 eq) or cesium carbonate (Cs(_2)CO(_3), 1.5 eq)).

  • Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the phenol. Electron-poor phenols may require more forcing conditions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired O-alkylated phenol derivative.[1]

Data Presentation and Characterization

The successful synthesis of the O-alkylated products should be confirmed by standard analytical techniques.

Parameter Phenol (Starting Material) O-Alkylated Product
Appearance Typically a crystalline solid or oilTypically a crystalline solid or oil
TLC R(_f) VariesHigher than the starting phenol
¹H NMR Phenolic -OH proton (broad singlet, disappears on D(_2)O exchange)Absence of phenolic -OH proton, appearance of new signals for the tetrahydro-2H-thiopyran moiety.
¹³C NMR Characteristic chemical shifts for the phenolic carbonShift in the phenolic carbon resonance and new signals for the tetrahydro-2H-thiopyran moiety.
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹)Disappearance of the broad O-H stretch.
Mass Spectrometry Molecular ion peak corresponding to the phenolMolecular ion peak corresponding to the O-alkylated product.

Visualization of Workflows

Synthesis of this compound

synthesis_workflow start Tetrahydro-4H-thiopyran-4-one step1 Reduction (NaBH4, MeOH) start->step1 intermediate 4-(Hydroxymethyl)- tetrahydro-2H-thiopyran step1->intermediate step2 Bromination (PPh3, NBS, DCM) intermediate->step2 end 4-(Bromomethyl)- tetrahydro-2H-thiopyran step2->end

Caption: Synthetic route to the alkylating agent.

General O-Alkylation Workflow

o_alkylation_workflow cluster_reactants Reactants phenol Phenol Derivative reaction_vessel Reaction (Solvent: MeCN or DMF, Temp: RT to 80 °C) phenol->reaction_vessel alkyl_halide 4-(Bromomethyl)- tetrahydro-2H-thiopyran alkyl_halide->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel workup Workup (Filtration, Extraction) reaction_vessel->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product O-Alkylated Phenol purification->product

Caption: General workflow for O-alkylation.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no reaction Insufficiently strong base for the specific phenol.Use a stronger base (e.g., Cs(_2)CO(_3) or NaH). For NaH, use an anhydrous solvent like THF or DMF.[2]
Low reaction temperature.Increase the reaction temperature.
Sterically hindered phenol.Prolong the reaction time and/or increase the temperature.
Formation of C-alkylated byproduct Reaction conditions favoring C-alkylation.Use a polar aprotic solvent like DMF or acetonitrile. Protic solvents can favor C-alkylation.[3][4]
Elimination byproduct observed High reaction temperature.Lower the reaction temperature.
Difficulty in purification Close R(_f) values of product and starting material.Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system.

Conclusion

The O-alkylation of phenols with this compound represents a valuable synthetic strategy for introducing a medicinally relevant heterocyclic motif. By following the detailed protocols and considering the key reaction parameters outlined in this guide, researchers can effectively synthesize a diverse range of novel aryl ethers. The principles of the Williamson ether synthesis, coupled with careful optimization and purification, will enable the successful incorporation of the tetrahydro-2H-thiopyran moiety, facilitating further exploration of its potential in drug discovery programs.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • González-Vera, J. A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 854-866. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. How to recrystallize an oily compound after column chromatography? [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12345, Tetrahydro-4H-thiopyran-4-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67890, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • McMurry, J. (2015). Organic Chemistry. Cengage Learning.
  • OpenStax. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54321, 4-(Bromomethyl)tetrahydro-2H-thiopyran. [Link]

  • Indian Journal of Chemistry. Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. [Link]

  • PubMed Central. Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents. [Link]

  • ResearchGate. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • ACS Publications. Sustainable Lignin Valorization: Ti(III)-Mediated Reductive Degradation Yielding Aromatic Monomers (Phenol and Styrene). [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • ResearchGate. Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Reddit. Is a base necessary for a phenol O-alkylation using alkyl iodides? : r/chemhelp. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • ResearchGate. A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products from 4-(Bromomethyl)-tetrahydro-2H-thiopyran Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-tetrahydro-2H-thiopyran and its derivatives. This guide is designed to provide expert insights and practical solutions to common purification challenges encountered during your synthetic workflows. The unique structure of the thiopyran ring, containing a sulfur heteroatom, can present specific challenges that require tailored purification strategies.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of reaction products derived from this compound.

Question 1: My TLC plate shows my desired product, but it's contaminated with unreacted this compound. How can I effectively remove the starting material?

Answer: This is a common issue, as this compound is a relatively non-polar alkyl halide. The optimal removal strategy depends on the properties of your product.

  • Causality: The starting material will likely have a high Rf value in typical normal-phase chromatography systems (e.g., hexane/ethyl acetate). If your product is significantly more polar, separation by flash column chromatography is the most straightforward approach.

  • Recommended Protocol: Flash Column Chromatography.

    • Solvent System Selection: First, optimize your solvent system using Thin-Layer Chromatography (TLC).[3][4] Aim for a system where your product has an Rf of ~0.25-0.35 and the starting material is well-separated with a higher Rf. A gradient elution is often most effective.

    • Column Packing: Dry-pack your column with silica gel for optimal resolution.[5]

    • Loading: Adsorb your crude product onto a small amount of silica gel (dry loading). This technique prevents band broadening and improves separation compared to liquid loading, especially if your crude product has low solubility in the initial eluent.[5]

    • Elution: Begin with a low-polarity mobile phase (e.g., 100% hexane) to first elute the non-polar impurities and unreacted starting material. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your desired, more polar product.

  • Alternative Strategy (Chemical Quench): If your product is stable to amines and chromatography is still challenging, you can quench the unreacted alkyl bromide. After the primary reaction is complete (as monitored by TLC), add a small amount of a high-boiling, nucleophilic amine like diethylamine or piperidine to the reaction mixture. This will react with the remaining this compound to form a highly polar aminomethyl derivative, which can then be easily removed by an acidic wash during workup or will remain at the baseline of a silica gel column. This approach must be validated on a small scale to ensure it does not affect your desired product.

Question 2: I'm observing significant streaking or tailing of my sulfur-containing product during column chromatography. What causes this and how can I fix it?

Answer: Streaking is often indicative of an undesirable interaction between your compound and the stationary phase. For sulfur-containing heterocycles, this can be due to two main reasons: the basicity of the sulfide and the acidity of the silica gel surface.

  • Causality: The lone pairs of electrons on the sulfur atom can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow elution and band tailing.

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1%. The triethylamine will preferentially bind to the silanol groups, allowing your thiopyran derivative to elute more cleanly.

    • Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase.

      • Neutral Alumina: Alumina is less acidic than silica gel and can be an excellent alternative for purifying basic or acid-sensitive compounds.

      • Reversed-Phase Chromatography (C18): If your compound has sufficient polarity, reversed-phase chromatography can be a powerful tool. Here, the stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

Question 3: My product appears to be decomposing on the silica gel column. How can I confirm this and what purification method should I use instead?

Answer: Product decomposition on silica is a serious issue, often seen with sensitive functional groups. The Lewis acidic nature of silica gel can catalyze degradation.

  • Diagnostic Test (TLC Stability Check):

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on a TLC plate and let the spot dry completely.

    • Leave the TLC plate on the benchtop for 1-2 hours.

    • Develop the plate in an appropriate solvent system.

    • If you observe new spots that were not present in the initial crude mixture, your compound is likely degrading on the silica.

  • Alternative Purification Strategies:

    • Preparative HPLC: High-Performance Liquid Chromatography, especially reversed-phase HPLC, is often the best choice for purifying unstable compounds. The shorter residence time on the column and the different stationary phase can prevent degradation.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity without the use of chromatography.[6] This technique relies on differences in solubility between your product and impurities in a chosen solvent at different temperatures.

    • Kugelrohr Distillation: For thermally stable, non-polar liquid products, Kugelrohr distillation under high vacuum can be an effective way to separate them from non-volatile impurities. The boiling point of the related compound 4-(bromomethyl)tetrahydro-2H-pyran is 86 °C at 20 mmHg, which can serve as a rough guide.[7][8]

Frequently Asked Questions (FAQs)

Question 1: What are the best practices for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC)?

Answer: Effective reaction monitoring is crucial for determining reaction completion and identifying potential side products.[9][10]

  • General Protocol:

    • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil about 1 cm from the bottom.

    • Spotting: Always spot three lanes for comparison: your starting material (SM), the reaction mixture (RM), and a co-spot (C) where the reaction mixture is spotted directly on top of the starting material spot.[10] This helps to confirm the identity of the starting material spot in the reaction lane.

    • Solvent System: A binary mixture of hexane and ethyl acetate is a good starting point for many derivatives.[4] Adjust the ratio to achieve good separation.

    • Visualization:

      • UV Light (254 nm): If your product contains a UV-active chromophore, this is the first and easiest visualization method.

      • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. It reacts with most organic compounds, especially those that can be oxidized, like sulfides.

      • p-Anisaldehyde Stain: This stain, followed by gentle heating, can give a range of colors for different functional groups and is very useful for visualization.[3]

Compound TypeRecommended Solvent System (Hexane:EtOAc)Typical Rf RangeVisualization
Starting Material (Alkyl Bromide)9:1 to 4:10.6 - 0.8KMnO₄, p-Anisaldehyde
Ether/Thioether Products4:1 to 1:10.4 - 0.6KMnO₄, p-Anisaldehyde
Amine Products1:1 to 100% EtOAc (+ 1% Et₃N)0.2 - 0.5KMnO₄, Ninhydrin
Ester Products4:1 to 1:10.5 - 0.7KMnO₄, p-Anisaldehyde

Question 2: My final product is a solid. What is a reliable, step-by-step protocol for purification by recrystallization?

Answer: Recrystallization is a powerful technique for achieving high analytical purity for solid compounds.[11] The key is selecting an appropriate solvent.

  • Step 1: Solvent Selection.

    • The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.

    • Test small amounts of your crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find a suitable one.

  • Step 2: Recrystallization Protocol.

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. It is crucial to add the solvent portion-wise to avoid adding too much.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the mixture through a short plug of Celite to remove the colored impurities.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

  • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it may be due to cooling too quickly or the presence of impurities. Try adding a small amount of hot solvent to redissolve the oil and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.

Question 3: I suspect my product has been oxidized to the corresponding sulfoxide or sulfone. How would this affect purification?

Answer: Oxidation of the thiopyran sulfur is a potential side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. The resulting sulfoxide and sulfone are significantly more polar than the parent sulfide.[12][13]

  • Impact on Purification:

    • TLC Analysis: The sulfoxide and sulfone derivatives will have much lower Rf values than the corresponding sulfide. You will see new, more polar spots appear on your TLC plate.

    • Chromatography: The large difference in polarity makes separation by column chromatography straightforward. The non-polar sulfide will elute first, followed by the more polar sulfoxide, and finally the very polar sulfone. A gradient elution from low to high polarity will be very effective.

Visualization of Purification Workflows

A logical approach to purification is essential for efficiency and success. The following diagrams illustrate decision-making processes for common purification challenges.

Purification_Strategy start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid chromatography Flash Column Chromatography (Silica or Alumina) is_solid->chromatography No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes is_pure Is purity >98%? chromatography->is_pure recrystallize->is_pure final_product Final Pure Product is_pure->final_product Yes prep_hplc Preparative HPLC is_pure->prep_hplc No prep_hplc->final_product

Caption: Decision tree for selecting a primary purification method.

Column_Troubleshooting start Poor Separation in Column Chromatography check_tlc Is solvent system optimized via TLC? start->check_tlc optimize_eluent Optimize Eluent System (TLC Rf ~0.3) check_tlc->optimize_eluent No check_streaking Is there streaking/tailing? check_tlc->check_streaking Yes add_modifier Add Modifier to Eluent (e.g., 0.5% Et3N) check_streaking->add_modifier Yes check_decomposition Is product decomposing on silica? check_streaking->check_decomposition No success Improved Separation add_modifier->success switch_phase Switch Stationary Phase (Neutral Alumina or C18) check_decomposition->switch_phase Yes check_decomposition->success No switch_phase->success

Caption: Troubleshooting guide for poor column chromatography performance.

References

  • Pharmaffiliates. CAS No : 125552-89-8 | Product Name : 4-(Bromomethyl)tetrahydro-2H-pyran (BSC). [Link]

  • Wsu Chemistry. Monitoring Reactions by TLC. [Link]

  • PubChem. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. [Link]

  • Scirp.org. Phytochemical Screening and Chromatographic Purification of Bauhunia semibifida ROXB Hexane-Dichloromethane Leaf Extract. [Link]

  • Google Patents. CN103626677A - Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Google Patents. US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl.
  • ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction. [Link]

  • YouTube. MCAT Organic Chemistry: Column Chromatography. [Link]

  • ResearchGate. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

  • ResearchGate. The progress of the reaction was monitored by TLC. After completion.... [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. [Link]

  • Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • ResearchGate. Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. [Link]

  • YouTube. Chromatography and Natural Products Purification. [Link]

  • INCHEM. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • MDPI. Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. [Link]

  • RSC Publishing. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). [Link]

  • ResearchGate. (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Isotope Science / Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities. [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

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preventing elimination byproducts with "4-(Bromomethyl)-tetrahydro-2H-thiopyran"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Elimination Byproducts in Synthesis

Welcome to the technical support center for "4-(Bromomethyl)-tetrahydro-2H-thiopyran." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted elimination byproducts during substitution reactions with this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to optimize your specific applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound, focusing on the competition between the desired S(_N)2 substitution and the problematic E2 elimination pathway.

Q1: My reaction is producing a significant amount of an alkene byproduct instead of my desired substituted product. What is happening?

A: You are observing the result of a competing E2 elimination reaction. This compound is a primary alkyl halide, which is generally an excellent substrate for S(_N)2 reactions.[1][2][3] However, under certain conditions, the nucleophile you are using can act as a base, abstracting a proton from the carbon adjacent to the bromomethyl group (the β-carbon), leading to the formation of a double bond and eliminating the bromide.

Q2: What are the key factors that favor this unwanted E2 elimination?

A: Several factors can tip the balance from S(_N)2 to E2:

  • Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (t-BuOK), are more likely to act as a base rather than a nucleophile due to steric hindrance around the electrophilic carbon.[2][3]

  • High Temperatures: Elimination reactions are generally favored at higher temperatures.[4] This is because elimination reactions often have a higher activation energy than substitution reactions and result in an increase in entropy.

  • Solvent Choice: The choice of solvent can influence the basicity of your nucleophile. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

Q3: How can I modify my reaction conditions to favor the desired S(_N)2 substitution?

A: To favor the S(_N)2 pathway, you should aim to:

  • Use a Good Nucleophile that is a Weak Base: If possible, select a nucleophile that is inherently a better nucleophile than a base. For example, anions of thiols (thiolates) or halides are excellent nucleophiles but relatively weak bases.[1]

  • Choose a Non-Bulky, Weaker Base: If a base is required, opt for a non-nucleophilic, sterically hindered base in minimal necessary amounts, or a weaker base like potassium carbonate (K(_2)CO(_3)) or diisopropylethylamine (DIPEA).[5]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will generally favor the S(_N)2 pathway.[4] It is often beneficial to start the reaction at 0°C and slowly warm to room temperature.

  • Select an Appropriate Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are ideal for S(_N)2 reactions.[6] These solvents solvate the cation but leave the anion (your nucleophile) relatively free and highly reactive.

Q4: Does the cyclic nature of the thiopyran ring influence the reaction?

A: Yes, the conformation of the tetrahydro-2H-thiopyran ring can play a role, particularly in the E2 elimination pathway. For an E2 reaction to occur, the β-hydrogen and the leaving group (bromide) must be in an anti-periplanar (trans-diaxial) arrangement.[7][8][9][10][11] While the bromomethyl group is exocyclic, the conformation of the ring can influence the accessibility of the β-hydrogens on the ring itself. However, for a primary halide like this, elimination will primarily involve the proton on the adjacent carbon of the methyl group if a strong base is used.

Mechanistic Overview: S(_N)2 vs. E2 Competition

To effectively troubleshoot, it's crucial to understand the competing reaction pathways at a mechanistic level.

The Desired S(_N)2 Pathway

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway leads to the formation of your desired substituted product.

SN2_Pathway cluster_start Reactants cluster_ts Transition State cluster_end Products Reactant Nu⁻ + this compound TS [Nu---CH₂(C₅H₉S)---Br]⁻ Reactant->TS Sₙ2 Attack Product Nu-CH₂(C₅H₉S) + Br⁻ TS->Product

Caption: The S(_N)2 reaction pathway.

The Unwanted E2 Pathway

The E2 (Elimination Bimolecular) reaction is also a single-step process. However, instead of attacking the carbon, the reagent acts as a base and removes a proton from the carbon adjacent to the one bearing the leaving group. This results in the formation of a double bond.

E2_Pathway cluster_start Reactants cluster_ts Transition State cluster_end Products Reactant Base⁻ + this compound TS [Base---H---C(C₅H₉S)---Br]⁻ Reactant->TS E2 Elimination Product Base-H + 4-Methylene-tetrahydro-2H-thiopyran + Br⁻ TS->Product

Caption: The competing E2 elimination pathway.

Troubleshooting Flowchart

If you are observing elimination byproducts, follow this logical troubleshooting guide to optimize your reaction.

Troubleshooting_Flowchart start Elimination Byproduct Detected check_base Is a strong, bulky base being used? (e.g., t-BuOK) start->check_base change_base Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) check_base->change_base Yes check_temp Is the reaction run at elevated temperature? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., 0°C to RT) check_temp->lower_temp Yes check_solvent Is a protic solvent being used? check_temp->check_solvent No lower_temp->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, MeCN) check_solvent->change_solvent Yes end Desired Substitution Product Favored check_solvent->end No change_solvent->end

Caption: A step-by-step troubleshooting guide.

Recommended Protocols for Minimizing Elimination

The following protocols are designed to maximize the yield of the S(_N)2 substitution product.

Protocol 1: General Nucleophilic Substitution with a Weakly Basic Nucleophile

This protocol is suitable for nucleophiles such as thiolates, azides, or cyanides.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium thiophenoxide)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • To a stirred solution of the nucleophile (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution using a Carbonate Base

This protocol is effective for nucleophiles that require a mild base for deprotonation, such as phenols or some amines.

Materials:

  • This compound

  • Nucleophile (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K(_2)CO(_3)), finely ground

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a suspension of finely ground potassium carbonate (2.0 equivalents) and the nucleophile (1.2 equivalents) in anhydrous acetonitrile, add this compound (1.0 equivalent).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Gentle heating (40-50°C) may be applied if the reaction is slow, but monitor for elimination byproducts.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Summary of Reaction Condition Effects

The following table summarizes the expected outcomes based on the choice of key reaction parameters.

ParameterCondition Favoring S(_N)2Condition Favoring E2Rationale
Base/Nucleophile Weakly basic, good nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻)Strong, sterically hindered bases (e.g., t-BuOK, DBU)Strong, bulky bases are poor nucleophiles and preferentially abstract protons.[1][2][3]
Temperature Low (0°C to Room Temp)HighElimination reactions have a higher activation energy and are entropically favored.[4]
Solvent Polar aprotic (DMF, DMSO, MeCN)Protic or non-polarPolar aprotic solvents enhance nucleophilicity by poorly solvating the anionic nucleophile.[12][13][14][15]

References

  • SN2 vs E2 . Chemistry Steps. [Link]

  • Bickelhaupt, F. M., & van der Lubbe, S. C. (2021). How Solvation Influences the SN2 versus E2 Competition . The Journal of Organic Chemistry, 86(24), 18073–18083. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran . ResearchGate. [Link]

  • Aromatization of cyclic hydrocarbons via thioether elimination reaction . RSC Publishing. [Link]

  • Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings . Master Organic Chemistry. [Link]

  • Reactions and Mechanisms . Master Organic Chemistry. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions . PubMed Central. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate . Master Organic Chemistry. [Link]

  • E2 and E1 Elimination Reactions of Cyclohexanes . Chemistry Steps. [Link]

  • How Solvation Influences the SN2 versus E2 Competition . PubMed Central, NIH. [Link]

  • 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide . PubChem, NIH. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent . Master Organic Chemistry. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 . Chemistry LibreTexts. [Link]

  • E2 elimination: Substituted cyclohexanes (video) . Khan Academy. [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS . Organic Syntheses. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin . PubMed Central. [Link]

  • 11.9: The E2 Reaction and Cyclohexane Conformation . Chemistry LibreTexts. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! . YouTube. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes . Journal of the American Chemical Society. [Link]

  • (PDF) How Solvation Influences the SN2 versus E2 Competition . ResearchGate. [Link]

  • Two Elimination Reaction Patterns . Master Organic Chemistry. [Link]

  • Selecting between SN2 and E2 primary alkyl halide . Chemistry Stack Exchange. [Link]

  • E2 Elimination: substituted cyclohexanes . YouTube. [Link]

  • Organic Chemistry 1: Chapter 7 - Substitution and Elimination Reactions (Part 2/5) . YouTube. [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System . SciELO. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]

  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis . ResearchGate. [Link]

  • 3-(bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (1227465-51-1) . Chemchart. [Link]

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Technical Support Center: Troubleshooting Unexpected Products in the Chemistry of 4-(Bromomethyl)-tetrahydro-2H-thiopyran

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for "4-(Bromomethyl)-tetrahydro-2H-thiopyran" chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While it is an excellent reagent for introducing the tetrahydro-thiopyran-4-ylmethyl moiety, its unique structural features can lead to unexpected reaction pathways. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify, characterize, and control these alternative products.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity

This section addresses the most common issues encountered by users, which primarily stem from the inherent reactivity of the thiopyran ring.

Q1: My nucleophilic substitution reaction with this compound is proceeding significantly faster than analogous reactions with acyclic or oxygen-containing substrates. Why is this happening?

A: You are likely observing a phenomenon known as Neighboring Group Participation (NGP) , also referred to as anchimeric assistance. The sulfur heteroatom in the thiopyran ring acts as a potent internal nucleophile. The reaction does not proceed via a simple, one-step SN2 displacement. Instead, the sulfur atom's lone pair of electrons attacks the electrophilic carbon of the bromomethyl group in an intramolecular fashion, displacing the bromide ion.[1][2]

This initial step is rapid because it is an intramolecular process, which has a significant entropic advantage. It forms a highly reactive, bridged, bicyclic thianium salt intermediate.[2] The subsequent reaction of this intermediate with your external nucleophile is also very fast. The overall effect is a dramatic rate acceleration compared to a standard primary alkyl bromide.[1]

Q2: I've isolated an unexpected isomer. My analytical data (NMR, MS) confirms the correct mass, but the connectivity is wrong. It appears my nucleophile has attached to a carbon atom within the thiopyran ring (at the 3- or 5-position) instead of the intended methyl group. What is the cause?

A: This is the classic outcome of the Neighboring Group Participation (NGP) mechanism described in Q1. The bicyclic thianium salt intermediate that forms is a strained, three-membered ring fused to the six-membered thiopyran ring. This intermediate has two electrophilic carbon centers that can be attacked by an external nucleophile:

  • The exocyclic methylene carbon: Attack at this position yields the "expected," direct substitution product.

  • The endocyclic methine carbons (C3/C5): Attack at either of these ring carbons leads to the opening of the three-membered ring and results in the formation of a rearranged, isomeric product.

The formation of this rearranged product is a hallmark of NGP involving a thioether.[3] The regioselectivity of the nucleophilic attack on the thianium intermediate determines the ratio of your expected product to the unexpected isomer.

Q3: How can I control the regioselectivity of my reaction to favor the desired, non-rearranged product?

A: Controlling the product distribution requires fine-tuning your reaction conditions to influence the kinetic versus thermodynamic pathways of the nucleophilic attack on the thianium intermediate. While complete suppression of the rearranged product can be challenging, you can often favor the desired product by considering the following:

  • Nucleophile Choice: "Harder," more charge-dense nucleophiles may favor attack at the less-hindered exocyclic carbon. "Softer" nucleophiles might show less selectivity.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are standard for SN2-type reactions and should generally be used.[4] Protic solvents might participate in solvolysis, leading to other byproducts.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetic product, which is typically the less-substituted, expected isomer.

  • Counter-ion: The nature of the cation associated with your nucleophile can sometimes influence the reaction outcome through ion-pairing effects, although this is less predictable.

Systematic screening of these parameters is the most effective strategy to optimize the reaction for the desired outcome.

Section 2: Troubleshooting Guide - From Observation to Solution

This guide provides a systematic approach to identifying and mitigating the formation of specific unexpected products.

Scenario 1: Isomeric Byproducts are Detected
  • Symptom: Your reaction crude, after analysis by LC-MS, GC-MS, or TLC, shows two or more spots/peaks. High-Resolution Mass Spectrometry (HRMS) confirms they share the same molecular formula, but they have different retention times. ¹H and ¹³C NMR spectra of the mixture are complex and show more signals than expected for a single compound.

  • Most Likely Cause: Neighboring Group Participation (NGP) leading to a mixture of the direct substitution product and a rearranged isomer.

  • Proposed Mechanism:

    NGP_Mechanism Start Starting Material This compound Intermediate Bicyclic Thianium Intermediate Start->Intermediate - Br⁻ (Fast, Intramolecular) Product_Expected Expected Product (Direct Substitution) Intermediate->Product_Expected + Nu⁻ (Path A) Kinetic Attack Product_Rearranged Rearranged Product (Isomer) Intermediate->Product_Rearranged + Nu⁻ (Path B) Thermodynamic Attack

    Caption: Mechanism of Neighboring Group Participation (NGP).

  • Troubleshooting & Characterization Workflow:

    Troubleshooting_Workflow start Unexpected Product Detected (via LCMS/GCMS) check_mass Does HRMS confirm a single molecular formula for multiple peaks? start->check_mass ngp Likely Cause: NGP-Mediated Rearrangement check_mass->ngp Yes elimination Likely Cause: E2 Elimination (See Scenario 2) check_mass->elimination No (Check other masses) nmr Action: Isolate Isomers & Perform 2D NMR Analysis (COSY, HSQC/HMBC) ngp->nmr oxidation Likely Cause: Sulfur Oxidation (See Scenario 3) elimination->oxidation optimize Action: Modify Reaction Conditions (Temp, Solvent) to Improve Selectivity nmr->optimize

    Caption: Troubleshooting Workflow for Unexpected Products.

  • Characterization Protocol: See Section 3 for detailed NMR and MS protocols to definitively distinguish the isomers.

Scenario 2: Low Yield and Formation of an Elimination Product
  • Symptom: A significant byproduct is observed with a molecular weight corresponding to the starting material minus HBr (M - 81). The product is likely volatile.

  • Most Likely Cause: Base-mediated E2 elimination. This is favored when using strong, sterically hindered bases (e.g., t-BuOK, DBU) or at elevated temperatures. The base abstracts a proton from the thiopyran ring adjacent to the bromomethyl-bearing carbon, leading to the formation of 4-methylene-tetrahydro-2H-thiopyran.

  • Mitigation Strategy:

    • Use a Weaker Base: If your nucleophile is also a strong base, consider switching to a salt form with a non-basic counter-ion (e.g., use sodium azide instead of generating azide in situ with a strong base).

    • Lower the Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at 0 °C or room temperature can significantly suppress the E2 pathway.

    • Choose an Appropriate Solvent: Polar aprotic solvents like DMSO or DMF generally favor SN2 over E2.[4]

Scenario 3: Product Contains Oxidized Sulfur (Sulfoxide/Sulfone)
  • Symptom: Mass spectrometry reveals major peaks at M+16 (sulfoxide) and/or M+32 (sulfone) relative to the expected product mass. The IR spectrum may show strong S=O stretching bands around 1030-1070 cm⁻¹ (sulfoxide) or 1120-1150 and 1300-1350 cm⁻¹ (sulfone).

  • Most Likely Cause: Adventitious oxidation of the thioether. This can happen if the reaction is exposed to air, especially if certain reagents, metal catalysts, or prolonged heating are involved.

  • Mitigation Strategy:

    • Ensure an Inert Atmosphere: Degas all solvents thoroughly (e.g., by sparging with nitrogen or argon for 30 minutes) before use. Run the reaction under a positive pressure of an inert gas (N₂ or Ar).

    • Use High-Purity Reagents: Avoid reagents that may contain peroxide impurities.

    • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the window for potential oxidation.

Section 3: Experimental Protocols for Characterization

When unexpected products arise, unambiguous characterization is critical. The following protocols provide a robust framework for structural elucidation.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified byproduct or reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Interpretation: Obtain the exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). Use the instrument's software to calculate the molecular formula. This will confirm that an isomer has formed (same formula as expected product) or identify an elimination or oxidation product (different formula).

Protocol 2: 2D NMR Spectroscopy for Isomer Identification

To distinguish between the direct substitution product and the rearranged isomer, 2D NMR is the definitive tool.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: On a 400 MHz or higher spectrometer, acquire the following spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • Data Analysis & Interpretation:

    • For the Expected Product: The HSQC spectrum will show a correlation between the protons of your attached nucleophile and the exocyclic methylene carbon (-CH₂-Nu). The COSY spectrum will show no correlation between these protons and the protons on the thiopyran ring.

    • For the Rearranged Product: The HSQC will show that the nucleophile is attached to a methine carbon (-CH-Nu) within the ring. The COSY spectrum will show a clear correlation between this new methine proton and the adjacent methylene protons of the thiopyran ring. This is unambiguous proof of rearrangement.

Section 4: Key Data Summary Table

This table provides a quick reference for the key analytical signatures of the starting material and potential unexpected products. (Note: Nu represents the nucleophile).

CompoundMolecular FormulaMolecular Weight (Da)Key ¹H NMR SignatureKey ¹³C NMR Signature
Starting Material C₆H₁₁BrS209.01/211.01Doublet ~3.3-3.5 ppm (-CH₂Br)Signal ~35-40 ppm (-CH₂Br)
Expected Product C₆H₁₁S-CH₂-NuVariesSignals corresponding to -CH₂-NuSignal for -CH₂-Nu
Rearranged Product C₆H₁₀(Nu)S-CH₃VariesSinglet ~2.1-2.3 ppm (-CH₃) and a new methine proton (-CH-Nu)New signal for -CH₃ (~20 ppm) and a new methine carbon (-CH-Nu)
Elimination Product C₆H₁₀S114.21Signals for exocyclic vinyl protons (~4.5-4.8 ppm)Signals for sp² carbons (~110 and ~140 ppm)
Sulfoxide Product C₆H₁₁(O)S-CH₂-NuMW(Expected) + 16Diastereotopic ring protons due to chiral sulfurCarbon shifts adjacent to S=O are significantly altered
References
  • El-Sayed, I., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
  • National Center for Biotechnology Information (n.d.). 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. PubChem.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.
  • Chemistry LibreTexts. (2023). 3.
  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Tetrahydrothiopyran-4-ylmethyl Amines: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrothiopyran-4-ylmethyl amine moiety is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. Consequently, the efficient and reliable introduction of this group is of paramount importance in the synthesis of novel therapeutics. This guide provides an in-depth, comparative analysis of the most pertinent synthetic strategies for preparing N-substituted tetrahydrothiopyran-4-ylmethyl amines, offering field-proven insights and experimental data to inform your synthetic planning.

The Central Role of Tetrahydrothiopyran-4-one: The Gateway to a Privileged Scaffold

The journey to the desired amine functionality almost invariably begins with a common precursor: tetrahydro-4H-thiopyran-4-one. The robustness and efficiency of the synthesis of this key intermediate are therefore critical to the overall success of the synthetic campaign. A highly effective and scalable method for its preparation involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation.[1][2]

Synthesis_of_Tetrahydrothiopyran_4_one Dimethyl 3,3'-thiobispropanoate Dimethyl 3,3'-thiobispropanoate Intermediate Intermediate Dimethyl 3,3'-thiobispropanoate->Intermediate 1. NaOMe, THF 2. H₂SO₄, H₂O, reflux Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one Intermediate->Tetrahydro-4H-thiopyran-4-one Decarboxylation

Caption: Synthesis of the key precursor, Tetrahydro-4H-thiopyran-4-one.

With this pivotal ketone in hand, medicinal chemists have a range of strategic options for elaboration to the target tetrahydrothiopyran-4-ylmethyl amine. This guide will focus on a comparative analysis of three primary methodologies:

  • Reductive Amination: A direct and often high-yielding approach.

  • Direct Alkylation: A classical method with considerations for selectivity.

  • The Mitsunobu Reaction: A powerful tool for functional group interconversion.

A fourth, less common but viable, alternative involving the reduction of a transiently formed oxime will also be briefly discussed.

Method 1: Reductive Amination - The Workhorse Approach

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, and for good reason.[3][4] This one-pot procedure, which combines the formation of an imine or enamine from an amine and a carbonyl compound with its subsequent reduction, is highly efficient and boasts a broad substrate scope.[1][5]

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one Imine Formation Imine Formation Tetrahydro-4H-thiopyran-4-one->Imine Formation Primary Amine (R-NH₂) Primary Amine (R-NH₂) Primary Amine (R-NH₂)->Imine Formation Reduction Reduction Imine Formation->Reduction In situ N-substituted tetrahydrothiopyran-4-ylmethyl amine N-substituted tetrahydrothiopyran-4-ylmethyl amine Reduction->N-substituted tetrahydrothiopyran-4-ylmethyl amine Product

Caption: General workflow for reductive amination.

The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. This electrophilic species is then readily reduced by a mild reducing agent present in the reaction mixture.

Key Experimental Considerations:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. Sodium cyanoborohydride (NaBH₃CN) is another effective option.[6][7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed solvents.

  • Stoichiometry: A slight excess of the amine and reducing agent is typically used to drive the reaction to completion.

Data-Driven Comparison: Reductive Amination
ParameterTypical Value/ObservationRationale & Insights
Yield 70-95%Generally high and reliable for a wide range of amines.
Reaction Time 4-24 hoursDependent on the reactivity of the amine and ketone.
Temperature Room TemperatureMild conditions are a key advantage.
Substrate Scope Broad (primary and secondary amines)Tolerates a wide variety of functional groups on the amine.
Safety NaBH(OAc)₃ is preferred over the more toxic NaBH₃CN.Standard laboratory precautions should be observed.
Work-up Aqueous work-up followed by extraction.Generally straightforward purification by chromatography.
Detailed Experimental Protocol: Reductive Amination
  • To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq.) in dichloromethane (DCM, 0.1 M) is added the desired primary amine (1.1 eq.).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Method 2: Direct Alkylation - A Classical, yet Nuanced, Approach

Direct alkylation of a primary amine with a suitable electrophile, such as 4-(halomethyl)tetrahydro-2H-thiopyran or a sulfonate ester derivative, is a classical approach to forming the C-N bond. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium salts.[5]

Direct_Alkylation_Workflow cluster_reactants Reactants 4-(halomethyl)tetrahydro-2H-thiopyran 4-(halomethyl)tetrahydro-2H-thiopyran N-substituted tetrahydrothiopyran-4-ylmethyl amine N-substituted tetrahydrothiopyran-4-ylmethyl amine 4-(halomethyl)tetrahydro-2H-thiopyran->N-substituted tetrahydrothiopyran-4-ylmethyl amine Base (e.g., K₂CO₃, Et₃N) Primary Amine (R-NH₂) Primary Amine (R-NH₂) Primary Amine (R-NH₂)->N-substituted tetrahydrothiopyran-4-ylmethyl amine Over-alkylation Products Over-alkylation Products N-substituted tetrahydrothiopyran-4-ylmethyl amine->Over-alkylation Products Side Reaction

Caption: Workflow for direct alkylation, highlighting the potential for over-alkylation.

Key Experimental Considerations:

  • Control of Stoichiometry: Using a large excess of the primary amine can help to minimize over-alkylation by increasing the probability of the electrophile reacting with the starting amine rather than the product.

  • Choice of Leaving Group: A more reactive leaving group (e.g., iodide or mesylate) will increase the rate of the desired reaction but may also enhance the rate of over-alkylation.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the acid generated during the reaction.

Data-Driven Comparison: Direct Alkylation
ParameterTypical Value/ObservationRationale & Insights
Yield 40-70% (of desired mono-alkylated product)Often lower and more variable than reductive amination due to side products.
Reaction Time 6-48 hoursCan be slower and require heating.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive halides.
Substrate Scope ModerateCan be sensitive to sterically hindered amines.
Safety Alkylating agents are often toxic and should be handled with care.Use of a fume hood is essential.
Work-up Can be more complex due to the need to separate multiple products.Purification can be challenging.
Detailed Experimental Protocol: Direct Alkylation
  • To a solution of the primary amine (3.0 eq.) in acetonitrile (0.2 M) is added potassium carbonate (2.0 eq.).

  • 4-(Chloromethyl)tetrahydro-2H-thiopyran (1.0 eq.) is added, and the mixture is heated to 60 °C.

  • The reaction is stirred for 24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Method 3: The Mitsunobu Reaction - A Mild and Stereospecific Alternative

The Mitsunobu reaction provides a powerful and mild method for the conversion of a primary alcohol, in this case, tetrahydrothiopyran-4-ylmethanol, to the corresponding amine.[8][9] This reaction proceeds with inversion of configuration at the carbon center, although this is not relevant for the primary alcohol in this case.

Mitsunobu_Reaction_Workflow cluster_reactants Reactants cluster_reagents Reagents Tetrahydrothiopyran-4-ylmethanol Tetrahydrothiopyran-4-ylmethanol N-(tetrahydrothiopyran-4-ylmethyl)phthalimide N-(tetrahydrothiopyran-4-ylmethyl)phthalimide Tetrahydrothiopyran-4-ylmethanol->N-(tetrahydrothiopyran-4-ylmethyl)phthalimide Phthalimide Phthalimide Phthalimide->N-(tetrahydrothiopyran-4-ylmethyl)phthalimide PPh₃ PPh₃ DIAD or DEAD DIAD or DEAD N-substituted tetrahydrothiopyran-4-ylmethyl amine N-substituted tetrahydrothiopyran-4-ylmethyl amine N-(tetrahydrothiopyran-4-ylmethyl)phthalimide->N-substituted tetrahydrothiopyran-4-ylmethyl amine Hydrazine

Caption: Two-step sequence for amine synthesis via the Mitsunobu reaction.

The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[10][11] The resulting alkoxyphosphonium salt is then displaced by a nucleophile, in this case, phthalimide, which serves as a protected form of ammonia. Subsequent deprotection with hydrazine liberates the primary amine.

Key Experimental Considerations:

  • Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents, particularly the azodicarboxylate.

  • Order of Addition: The order of addition of the reagents can be critical. Typically, the alcohol, nucleophile, and phosphine are mixed before the dropwise addition of the azodicarboxylate at low temperature.[12]

  • Work-up: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging.

Data-Driven Comparison: The Mitsunobu Reaction
ParameterTypical Value/ObservationRationale & Insights
Yield 60-85% (over two steps)Generally good yields, but requires a two-step sequence.
Reaction Time 12-36 hours (for both steps)The reaction times are generally moderate.
Temperature 0 °C to Room TemperatureMild conditions are a key advantage.
Substrate Scope Broad for alcohols, but limited to acidic nucleophiles.Phthalimide is a common choice for amine synthesis.
Safety DEAD and DIAD are potentially explosive and should be handled with care.The reaction should be performed behind a blast shield.
Work-up Can be complicated by the removal of triphenylphosphine oxide.Crystallization or chromatography is often required.
Detailed Experimental Protocol: The Mitsunobu Reaction

Step 1: Synthesis of N-(tetrahydrothiopyran-4-ylmethyl)phthalimide

  • To a solution of tetrahydrothiopyran-4-ylmethanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C is added diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Step 2: Deprotection to the Primary Amine

  • To a solution of N-(tetrahydrothiopyran-4-ylmethyl)phthalimide (1.0 eq.) in ethanol (0.2 M) is added hydrazine monohydrate (5.0 eq.).

  • The mixture is heated to reflux for 4 hours.

  • The reaction is cooled to room temperature, and the resulting precipitate is removed by filtration.

  • The filtrate is concentrated, and the residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried, filtered, and concentrated to afford the primary amine.

Alternative Route: Reduction of Tetrahydro-4H-thiopyran-4-one Oxime

A less common but potentially useful alternative involves the formation of the oxime of tetrahydro-4H-thiopyran-4-one, followed by its reduction to the corresponding primary amine.[2][13] This method provides a direct route to the unsubstituted aminomethyl derivative, which can then be further functionalized if desired.

Oxime_Reduction_Workflow Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one Tetrahydro-4H-thiopyran-4-one Oxime Tetrahydro-4H-thiopyran-4-one Oxime Tetrahydro-4H-thiopyran-4-one->Tetrahydro-4H-thiopyran-4-one Oxime Hydroxylamine Tetrahydrothiopyran-4-ylmethanamine Tetrahydrothiopyran-4-ylmethanamine Tetrahydro-4H-thiopyran-4-one Oxime->Tetrahydrothiopyran-4-ylmethanamine Reducing Agent (e.g., H₂, Raney Ni)

Caption: Synthesis of the primary amine via oxime formation and reduction.

Key Experimental Considerations:

  • Oximation Conditions: The formation of the oxime is typically straightforward, using hydroxylamine hydrochloride in the presence of a base.[8]

  • Reduction Method: The reduction of the oxime can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Raney Ni) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).

This method is particularly advantageous when the primary amine is the final target or when other functionalities in the molecule are sensitive to the conditions of reductive amination or direct alkylation.

Conclusion and Recommendations

The choice of the optimal synthetic route for the introduction of the tetrahydrothiopyran-4-ylmethyl group is highly dependent on the specific context of the synthetic problem, including the nature of the desired amine, the presence of other functional groups, and considerations of scale and safety.

  • For general-purpose synthesis of a wide variety of N-substituted amines, reductive amination is the recommended first-line approach. Its high yields, mild conditions, and broad substrate scope make it the most versatile and reliable method.

  • Direct alkylation should be considered when a large excess of the starting amine is readily available and the potential for over-alkylation can be tolerated or easily managed through purification.

  • The Mitsunobu reaction is a valuable tool when a mild, two-step sequence is acceptable and the required reagents are readily available. It is particularly useful when other sensitive functional groups are present in the molecule.

  • The oxime reduction route is an excellent choice for the synthesis of the primary tetrahydrothiopyran-4-ylmethanamine.

By carefully considering the advantages and disadvantages of each of these methodologies, researchers can make informed decisions to efficiently and effectively incorporate the valuable tetrahydrothiopyran-4-ylmethyl amine scaffold into their target molecules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • E. M. Yergaliyeva, K. B. Bazhykova, D. N. Mukhan, P. Langer. (2020). Synthesis of substituted tetrahydropyran-4-one and its oxime. International Journal of Biology and Chemistry, 13(1), 65-71. [Link]

  • Hayakawa, K., et al. (2019). Total Synthesis of Yuzurimine-Type Alkaloids. Angewandte Chemie International Edition, 58(36), 12532-12536. [Link]

  • Kawthekar, R. B., Peters, B. K., Govender, T., Kruger, H. G., & Maguire, G. E. M. (2010). Synthesis of (S)-3-Aminoethyl-1,2,3,4-tetrahydroisoquinoline (TIQ-diamine) via the Mitsunobu Protocol. South African Journal of Chemistry, 63, 125-129. [Link]

  • Kruger, H. G., et al. (2010). Synthesis of (S)-3-Aminoethyl-1,2,3,4-Tetrahydroisoquinoline (TIQ-Diamine) via the Mitsunobu Protocol. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • MySkinRecipes. (n.d.). 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Bromomethyl)-tetrahydro-2H-thiopyran

Author: BenchChem Technical Support Team. Date: February 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the safe and compliant management of all chemical reagents. 4-(Bromomethyl)-tetrahydro-2H-thiopyran, a valuable intermediate in synthetic chemistry, requires meticulous handling not only during use but, critically, through its entire lifecycle to disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and environmental stewardship.

Hazard Assessment & Chemical Profile: Understanding the Risk

The primary hazards are unequivocally identified as severe corrosivity and irritation.[1][2] The α-bromomethyl group functions as a potent alkylating agent, a class of compounds known for their reactivity and potential toxicity.

Hazard Profile: this compound (Inferred)
GHS Pictograms
Signal Word Danger
Primary Hazards Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2] Serious Eye Damage (Category 1): Causes serious eye damage.[1] Acute Toxicity, Oral (Category 4, Likely): Harmful if swallowed.[1] Respiratory Irritation (Likely): May cause respiratory irritation.[1]
Physical Hazards Corrosive to Metals (Likely): May be corrosive to some metals. Combustible Liquid (Likely): Presents a fire hazard if exposed to heat or ignition sources.
Key Functional Groups Alkyl Bromide: Reactive alkylating agent. Thioether (Thiane): Can be oxidized and may have a noxious odor.

The Regulatory Imperative: RCRA Hazardous Waste Classification

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Based on its severe corrosive properties, this compound waste must be classified as a Characteristic Hazardous Waste for Corrosivity .[3]

  • EPA Hazardous Waste Code: D002 [4][5]

This classification is critical because it dictates the legal requirements for its entire disposal pathway, from the point of generation in your lab to its final destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF). Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer (sink) or in the regular trash .[6][7]

Core Disposal Principles: A Self-Validating System of Safety

Before addressing specific waste streams, the foundational principles of hazardous waste management must be rigorously applied. These steps create a self-validating system that minimizes risk at every stage.

  • Personal Protective Equipment (PPE): Always handle the compound and its waste streams inside a certified chemical fume hood.[8] Standard PPE includes:

    • Splash-proof safety goggles and a face shield.

    • A flame-resistant lab coat.

    • Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer glove compatibility charts for breakthrough times.

  • Waste Segregation: This is the most critical step in preventing dangerous reactions.

    • Halogenated vs. Non-Halogenated: This compound contains bromine, making it a halogenated organic . It must be collected in a dedicated "Halogenated Organic Waste" container.[7][9] Mixing it with non-halogenated waste can disrupt the disposal facility's incineration process and increase costs.

    • Avoid Incompatibles: Never mix this waste with strong acids, strong bases, or strong oxidizing agents.[8]

  • Container Selection and Management:

    • Use a sturdy, leak-proof container made of chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass).[6][7]

    • The container must have a secure, tight-fitting screw cap.

    • Keep the container closed at all times, except when adding waste.[7] An open funnel is not a closed container.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be equipped with secondary containment (e.g., a plastic tub).[10]

  • Waste Labeling:

    • Properly label the waste container before adding the first drop of waste.

    • Use your institution's official Hazardous Waste tag.

    • List all chemical constituents by their full name—no formulas or abbreviations.[6]

    • Provide an accurate percentage estimate for each component.

Step-by-Step Disposal Protocols

Follow the specific protocol that matches your waste stream.

Protocol 4.1: Disposing of Unused or Expired Neat (Pure) Product

This protocol applies to the original reagent bottle containing the pure chemical.

  • Evaluation: Ensure the container is stable and the cap is not corroded or stuck.

  • Labeling: Affix a completed Hazardous Waste tag directly to the bottle. Clearly write "Waste" and the full chemical name: "Waste this compound".

  • Segregation: Place the labeled bottle in secondary containment within your lab's Satellite Accumulation Area. Ensure it is segregated from incompatible materials.

  • Pickup Request: Arrange for a hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department.

Protocol 4.2: Disposing of Dilute Solutions

This protocol applies to reaction mixtures or solutions of the compound in an organic solvent.

  • Waste Stream Identification: Identify the solvent used. Since this is a halogenated compound, the entire mixture must be treated as halogenated waste.

  • Container Preparation: Select an appropriate, clean, and empty halogenated waste container. Label it with a Hazardous Waste tag, listing the solvent(s) and "this compound" with estimated concentrations.

  • Waste Transfer: Working in a fume hood, carefully pour the waste solution into the prepared container using a funnel.

  • Secure and Store: Securely cap the container and return it to its designated SAA with secondary containment.

  • Pickup Request: Once the container is full (typically ~80% capacity), arrange for a pickup with your EHS department.

Protocol 4.3: Disposing of Contaminated Solid Waste

This protocol applies to items like gloves, pipette tips, weigh boats, and absorbent paper contaminated with the chemical.

  • Gross Decontamination: To the extent safely possible, remove excess liquid. For example, allow a contaminated stir bar to drip into the liquid waste container.

  • Collection: Place all contaminated solid waste into a designated, labeled, heavy-duty plastic bag or a solid waste container (e.g., a lidded pail).

  • Labeling: The bag or container must be clearly labeled as "Hazardous Waste" and list the contaminant: "Solid waste contaminated with this compound".

  • Storage and Disposal: Keep the bag or container sealed. When ready for disposal, place it in your lab's designated solid chemical waste drum or arrange for a special pickup as per your EHS procedures.

Emergency Procedures: Spill Management

Accidental spills require immediate and decisive action.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and call your institution's EHS emergency number.

  • Isolate and Ventilate: Ensure the chemical fume hood is operating at maximum capacity. Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 3.

  • Contain the Spill:

    • For small liquid spills, cover with a dry, inert absorbent material such as vermiculite, kitty litter (clay), or sand. Do not use combustible materials like paper towels as the primary absorbent.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect Cleanup Debris: Carefully scoop the absorbed material and any broken glass into a heavy-duty plastic container or pail.

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials are now hazardous waste.

  • Dispose of Cleanup Waste: Place all contaminated absorbents, gloves, and cleaning materials into your solid hazardous waste container (Protocol 4.3). Label the contents accurately.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing this compound.

G cluster_type 1. Determine Waste Type cluster_container 2. Select & Label Container cluster_action 3. Action & Storage start Identify Waste Containing This compound wt_neat Neat / Pure Reagent start->wt_neat wt_solution Solution in Solvent start->wt_solution wt_solid Contaminated Solids (Gloves, Tips, etc.) start->wt_solid wt_spill Spill Cleanup Debris start->wt_spill cont_neat Original Bottle + HW Tag wt_neat->cont_neat cont_solution Halogenated Liquid Waste Container + HW Tag wt_solution->cont_solution cont_solid Labeled Pail or Heavy-Duty Bag for Solids wt_solid->cont_solid act_spill Follow Spill Protocol (Section 5) wt_spill->act_spill act_store Store in SAA with Secondary Containment cont_neat->act_store act_collect Collect Waste in Fume Hood (Keep Container Closed) cont_solution->act_collect cont_solid->act_store act_collect->act_store act_spill->cont_solid end_process Request Pickup from EHS act_store->end_process

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.